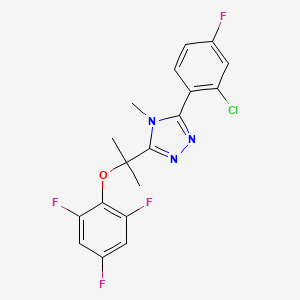

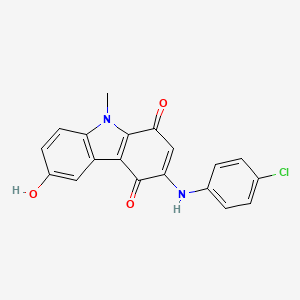

c-Kit-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

c-Kit-IN-1 es un potente inhibidor de la proteína protooncogénica c-Kit y el receptor del factor de crecimiento de hepatocitos c-Met. Estas proteínas desempeñan funciones cruciales en procesos celulares como la proliferación, la supervivencia, la adhesión y la quimiotaxis. La sobreexpresión o las mutaciones en c-Kit pueden conducir a varios cánceres, particularmente tumores estromales gastrointestinales . This compound ha surgido como un agente terapéutico prometedor debido a su capacidad de inhibir selectivamente estas proteínas.

Aplicaciones Científicas De Investigación

c-Kit-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto herramienta para estudiar la inhibición de c-Kit y c-Met en varias reacciones químicas.

Biología: Se emplea en estudios de cultivo celular para investigar el papel de c-Kit y c-Met en procesos celulares como la proliferación y la diferenciación.

Medicina: Se explora como un posible agente terapéutico para el tratamiento de cánceres, particularmente tumores estromales gastrointestinales, al inhibir la actividad de c-Kit y c-Met.

Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a c-Kit y c-Met.

Mecanismo De Acción

c-Kit-IN-1 ejerce sus efectos uniéndose a los sitios activos de c-Kit y c-Met, inhibiendo así su actividad quinasa. Esta inhibición previene la fosforilación de las moléculas de señalización aguas abajo, lo que a su vez interrumpe los procesos celulares como la proliferación, la supervivencia y la migración. El compuesto se dirige específicamente a los sitios de unión del trifosfato de adenosina de estas proteínas, lo que lleva a una disminución de su actividad .

Compuestos similares:

Imatinib: Un inhibidor de la tirosina quinasa que se dirige a c-Kit, Bcr-Abl y el receptor del factor de crecimiento derivado de plaquetas.

Dasatinib: Otro inhibidor de la tirosina quinasa que inhibe c-Kit, Bcr-Abl y las quinasas de la familia Src.

Unicidad de this compound: this compound es único debido a su alta selectividad y potencia en la inhibición de c-Kit y c-Met. A diferencia de otros inhibidores, this compound ha demostrado efectividad para superar las mutaciones de resistencia en c-Kit, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

c-Kit-IN-1 interacts with several enzymes and proteins. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . The role of c-Kit in the maintenance and survival of hematopoietic stem cells and of mast cells is well recognized . c-Kit also plays an important role in melanogenesis, erythropoiesis, and spermatogenesis . This compound, by inhibiting c-Kit, can potentially influence these processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In KIT-positive pancreatic cancer cell lines, proliferation and invasion were significantly enhanced by the addition of SCF . Scf did not enhance proliferation and invasion in the KIT-negative lines . This compound significantly reduced pathological injuries in asthmatic rats via modulating the expression of IL-4, INF-γ, ICAM-1 and VCAM-1 in lung tissues and TNF-α, IL-1β and NO levels in BALF .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the receptor tyrosine kinase c-Kit, thereby affecting the downstream signaling pathways . This includes the PI3K/AKT and JAK/STAT pathways, which are known regulators of hepatic lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound can significantly reduce pathological injuries in asthmatic rats , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model of chronic asthma, this compound was found to significantly reduce pathological injuries and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . These include the maintenance and survival of hematopoietic stem cells and of mast cells, melanogenesis, erythropoiesis, and spermatogenesis .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: c-Kit-IN-1 se sintetiza a través de un proceso de varios pasos que implica la formación de intermedios clave El producto final se obtiene mediante purificación y cristalización .

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la reproducibilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: c-Kit-IN-1 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Imatinib: A tyrosine kinase inhibitor that targets c-Kit, Bcr-Abl, and platelet-derived growth factor receptor.

Dasatinib: Another tyrosine kinase inhibitor that inhibits c-Kit, Bcr-Abl, and Src family kinases.

Uniqueness of c-Kit-IN-1: this compound is unique due to its high selectivity and potency in inhibiting both c-Kit and c-Met. Unlike other inhibitors, this compound has shown effectiveness in overcoming resistance mutations in c-Kit, making it a valuable compound for therapeutic applications .

Propiedades

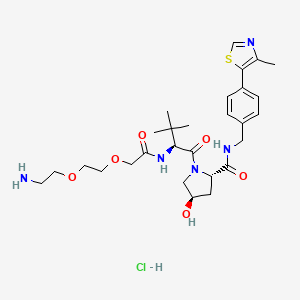

IUPAC Name |

1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOXKWLDMLMYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

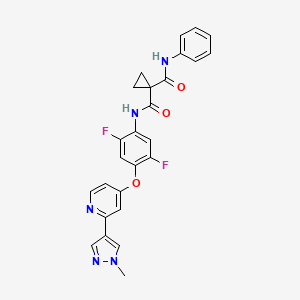

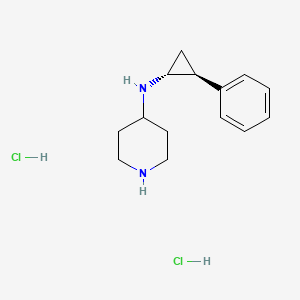

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)